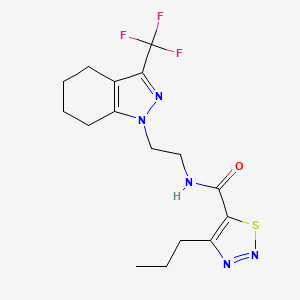

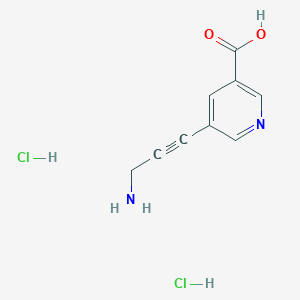

![molecular formula C11H7FN2O B2356142 9-Fluoropyrrolo[1,2-a]chinoxalin-4(5H)-on CAS No. 195711-34-3](/img/structure/B2356142.png)

9-Fluoropyrrolo[1,2-a]chinoxalin-4(5H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential antineoplastic activity . It is synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization .

Synthesis Analysis

The synthesis of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one has been achieved through two main methodologies. One involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This method is operationally simple and catalyst-free, providing a green and efficient approach . Another methodology involves the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole . This reaction forms the corresponding quinoxalinones as exclusive products in good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one include ring opening and unexpected cyclization of aryl cyclopropanes , and the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole .Wissenschaftliche Forschungsanwendungen

Antineoplastische Aktivität

9-Fluoropyrrolo[1,2-a]chinoxalin-4(5H)-on hat sich als eine Substanz mit guter antineoplastischer Aktivität erwiesen . Dies bedeutet, dass es das Potenzial hat, die Entwicklung von Tumoren zu hemmen, was es zu einer vielversprechenden Verbindung in der Krebsforschung macht .

Synthese durch sichtbares Licht

Die Verbindung kann durch einen sichtbares Licht-vermittelten Prozess synthetisiert werden . Dies beinhaltet die Ringöffnung und Cyclisierung von Arylcyclopropanen, Chinoxalinonen, Salzsäure und Salpetersäure . Diese operationell einfache und katalysatorfreie Methode eröffnet einen grünen und effizienten Ansatz für die Synthese von Pyrrolo[1,2-a]chinoxalin-4(5H)-onen .

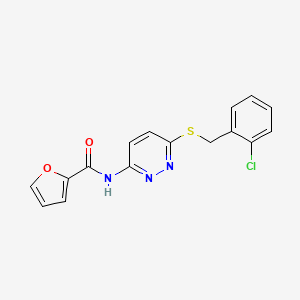

Phosphonylierung von Chinoxalinen

This compound kann bei der Phosphonylierung von Chinoxalinen verwendet werden . Dieser Prozess nutzt atmosphärischen Sauerstoff als grünes Oxidationsmittel unter sichtbarem Licht bei Raumtemperatur . Sowohl Chinoxaline als auch Chinoxalin-2(1H)-one sind mit Alkyl- oder Arylphosphonaten kompatibel und lieferten gute Ausbeuten an Produkten durch regioselektive C–P-Bindungsbildung unter basen- und ligandfreien Bedingungen .

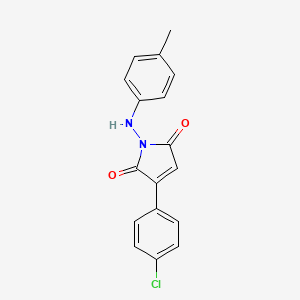

Tandem-Decarboxylierungs-Kupplung

Es wurde eine sichtbares Licht-geförderte formale [2+2+1]-Cyclisierung von N-Aryl-Glycinen mit Chinoxalin-2(1H)-onen zur Synthese von Tetrahydroimidazo[1,5-a]chinoxalin-4(5H)-onen entwickelt . Das katalytische System konnte durchgeführt werden, um eine Reihe von Titelprodukten in mittleren bis guten Ausbeuten unter milden Reaktionsbedingungen bereitzustellen .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one could include further investigation of its antineoplastic activity, exploration of its mechanism of action, and determination of its physical and chemical properties. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Wirkmechanismus

Target of Action

The primary target of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is glycoprotein 130 (gp130) . Gp130 is a signal transducing receptor component shared by several cytokines, including interleukin-6 (IL-6), which plays a crucial role in immune response, hematopoiesis, and inflammation .

Mode of Action

9-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one acts as an inhibitor of gp130 . It binds to gp130 and blocks the phosphorylation and nuclear translocation of signal transducer and activator of transcription 3 (STAT3), thereby inhibiting the expression of STAT3 responsive genes .

Biochemical Pathways

The compound affects the IL-6/STAT3 signaling pathway . By inhibiting gp130, it prevents the activation of STAT3, a transcription factor that regulates gene expression in response to IL-6 and other cytokines . This disruption can lead to downstream effects such as altered cell proliferation and immune response .

Result of Action

The inhibition of gp130 by 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one leads to a decrease in STAT3 activation . This results in the suppression of gene expression regulated by STAT3, which can lead to antineoplastic activity . The compound has shown good antineoplastic activity in in vitro cytotoxicity assays .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one. For instance, the compound’s synthesis is mediated by visible light , suggesting that light exposure could potentially affect its stability. Furthermore, the compound’s efficacy may be influenced by factors such as the cellular environment, the presence of other drugs or substances, and individual patient characteristics.

Eigenschaften

IUPAC Name |

9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-7-3-1-4-8-10(7)14-6-2-5-9(14)11(15)13-8/h1-6H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXGPBGELMXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N3C=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327281 |

Source

|

| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

195711-34-3 |

Source

|

| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)

![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)

![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)

![tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2356073.png)

![Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B2356078.png)

![5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2356079.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)